molecular formula C24H19N5O B10869034 4-(1H-benzotriazol-1-yl)-5-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B10869034
M. Wt: 393.4 g/mol
InChI Key: COLRXZVYXQOJOE-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE is a complex organic compound known for its unique structural properties. It contains a benzotriazole moiety, a tert-butyl group, and two cyanide groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This is followed by the introduction of the tert-butyl group and the phenoxy group. The final step involves the addition of the cyanide groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can occur at the cyanide groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.

Major Products

    Oxidation: Products include oxidized benzotriazole derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary based on the substituents introduced.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or receptor function. The cyanide groups can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE is unique due to its combination of benzotriazole, tert-butyl, and cyanide groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for versatile interactions in various chemical and biological systems.

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H19N5O/c1-24(2,3)18-8-10-19(11-9-18)30-23-13-17(15-26)16(14-25)12-22(23)29-21-7-5-4-6-20(21)27-28-29/h4-13H,1-3H3

InChI Key

COLRXZVYXQOJOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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